5-Chloro-2,4-difluoro-6-methoxypyrimidine chemical properties
5-Chloro-2,4-difluoro-6-methoxypyrimidine chemical properties
An In-depth Technical Guide to the Predicted Chemical Properties and Reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Abstract
This technical guide provides a comprehensive analysis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer an in-depth perspective on the molecule's structural features, predicted physicochemical properties, and critically, its chemical reactivity. We will explore the electronic interplay of the chloro, fluoro, and methoxy substituents on the electron-deficient pyrimidine core, providing a rationale for its behavior in key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and exemplary protocols to facilitate the strategic use of this versatile intermediate in complex molecule synthesis.
Molecular Structure and Physicochemical Profile
5-Chloro-2,4-difluoro-6-methoxypyrimidine is a polysubstituted pyrimidine. The pyrimidine ring is a privileged scaffold in a multitude of biologically active molecules.[1] The specific arrangement of two fluorine atoms, a chlorine atom, and a methoxy group offers multiple, distinct reaction sites, enabling sequential and regioselective modifications.
The core of its utility lies in the electron-deficient nature of the 1,3-diazine ring, which is further amplified by the inductive effect of the halogen substituents. This electronic profile is the primary driver for the compound's reactivity, particularly towards nucleophiles.
Table 1: Predicted Physicochemical Properties
Quantitative experimental data for this specific molecule is not widely published. The following properties are estimated based on data from structurally similar compounds, such as 5-Chloro-2,4-difluoropyrimidine and 4,6-Dichloro-5-methoxypyrimidine.[2][3]
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| CAS Number | 189941-86-4 | Not consistently documented; requires verification. |
| Molecular Formula | C₅H₂ClF₂N₂O | Derived from structure. |
| Molecular Weight | 196.54 g/mol | Calculated from formula. |
| Appearance | White to off-white crystalline solid | Typical for similar halogenated pyrimidines.[2] |
| Melting Point | 50 - 70 °C | Estimated range. 4,6-Dichloro-5-methoxypyrimidine melts at 55-59 °C.[2] Fluorine substitution may alter this. |
| Boiling Point | >250 °C (at 760 mmHg) | 5-Chloro-2,4-difluoropyrimidine has a boiling point of 250.6 °C.[3] The addition of a methoxy group would likely increase this value. |
| Solubility | Soluble in common organic solvents (DMF, DMSO, Ethyl Acetate, Dichloromethane). | Halogenated organic molecules typically exhibit good solubility in organic solvents. |
| Density | ~1.6 g/cm³ | Based on the density of 5-Chloro-2,4-difluoropyrimidine (1.563 g/cm³).[3] |
Spectroscopic Characterization (Anticipated)
While a definitive spectrum requires experimental validation, the expected spectroscopic signatures can be confidently predicted based on the molecular structure.
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¹H NMR: A sharp singlet is anticipated in the δ 3.9-4.2 ppm range, corresponding to the three protons of the methoxy (-OCH₃) group. There are no other protons directly attached to the pyrimidine ring.
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¹³C NMR: Six distinct carbon signals are expected. The carbon of the methoxy group would appear around δ 55-65 ppm. The pyrimidine ring carbons will show complex splitting patterns due to C-F coupling. Based on data for related fluorinated pyrimidines, the signals for C2, C4, C5, and C6 will be significantly influenced by the attached substituents.[4]
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¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C4 positions. Each signal will likely appear as a doublet due to F-F coupling through the pyrimidine ring, with further smaller couplings to adjacent carbons.
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Mass Spectrometry (MS): The ESI-MS spectrum would show a molecular ion peak (M+) and a characteristic (M+2) peak with an intensity ratio of approximately 3:1, which is indicative of the single chlorine atom in the molecule.
Chemical Reactivity and Synthetic Strategy
The synthetic value of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is dictated by the differential reactivity of its substituents. The pyrimidine ring's electron-deficient character makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[5]
Nucleophilic Aromatic Substitution (SNAr)
This is the most probable and synthetically useful reaction pathway. The positions on the pyrimidine ring have a well-established reactivity hierarchy towards nucleophilic attack, generally C4/C6 > C2.[5] The fluorine atoms at C2 and C4 are excellent leaving groups in SNAr reactions, often more reactive than chlorine at the same position. The chlorine at C5 is significantly less reactive in SNAr due to weaker electronic activation.
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C4-F and C2-F Positions: These are the primary sites for SNAr. The strong electron-withdrawing nature of the adjacent nitrogen atoms and the fluorine itself stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution. A wide range of nucleophiles (amines, alcohols, thiols) can displace the fluorine atoms. Regioselectivity can often be controlled by temperature; the C4 position is typically the most reactive site.
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C5-Cl Position: This position is the least reactive towards SNAr.[5] This inertness allows it to be preserved while functionalizing the C2 and C4 positions. The C-Cl bond at this position is, however, amenable to metal-catalyzed cross-coupling reactions.
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C6-OCH₃ Group: The methoxy group is generally stable but can be displaced by strong nucleophiles under more forcing conditions (e.g., high temperature).
The diagram below illustrates the predicted reactivity map for the molecule.


